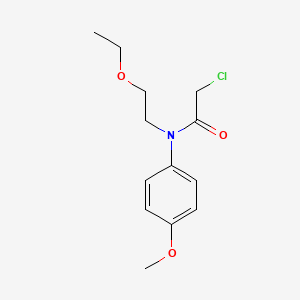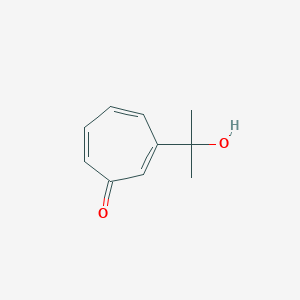![molecular formula C22H21ClO2 B14323415 1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene CAS No. 110090-94-3](/img/structure/B14323415.png)
1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a 2-chloroethoxy group, a 4-methoxyphenyl group, and a methylene bridge connecting two benzene rings. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as NaOH and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in acetone under reflux conditions for an extended period .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.
Electrophilic Aromatic Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Nucleophilic Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming intermediates that can further react to yield various products. The presence of electron-donating and electron-withdrawing groups in the molecule influences its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
1-Chloro-4-methoxybenzene: Shares the methoxy and chloro substituents but lacks the methylene bridge and additional benzene ring.
4,4’-Dimethyldiphenyl ether: Contains a similar ether linkage but with methyl groups instead of the chloroethoxy and methoxy groups.
Uniqueness
1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene is unique due to its specific combination of functional groups and the methylene bridge connecting two benzene rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
110090-94-3 |
|---|---|
分子式 |
C22H21ClO2 |
分子量 |
352.9 g/mol |
IUPAC 名称 |
1-[2-chloroethoxy(diphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H21ClO2/c1-24-21-14-12-20(13-15-21)22(25-17-16-23,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI 键 |
GMMJADXRLJTODO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
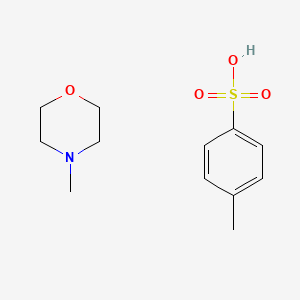

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
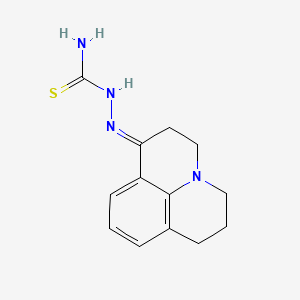
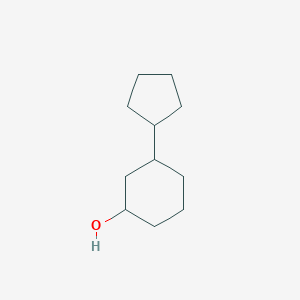
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
